Chemical structure and properties of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine
Chemical structure and properties of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine
Executive Summary
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is a specialized fluorinated building block used in modern medicinal chemistry. It serves as a metabolically stable, lipophilicity-modulating bioisostere for neopentyl amine or tert-butyl ether substructures. By incorporating a trifluoroethoxy group onto a gem-dimethyl scaffold, this molecule offers a unique combination of reduced basicity, enhanced oxidative stability, and specific conformational preferences driven by the Thorpe-Ingold effect. It is primarily utilized in the synthesis of kinase inhibitors, GPR40 agonists, and other small-molecule therapeutics where fine-tuning of physicochemical properties (DMPK) is critical.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine |
| Common Name | |
| CAS Registry Number | Not widely indexed (Analogous Alcohol: 1850883-68-9) |
| Molecular Formula | C |
| Molecular Weight | 171.16 g/mol |
| SMILES | CC(C)(CN)OCC(F)(F)F |
Structural Analysis
The molecule features three distinct structural domains that dictate its function:
-
Primary Amine Head: The reactive handle for amide coupling, reductive amination, or sulfonylation.
-
Gem-Dimethyl Linker: A quaternary carbon at the
-position relative to the amine. This introduces steric bulk that restricts bond rotation (conformational locking) and prevents metabolic oxidation at this center. -
Trifluoroethoxy Tail: An electron-withdrawing, lipophilic fluorinated ether. This group lowers the pKa of the amine via inductive effects (through-bond) and blocks cytochrome P450 metabolism that would typically target a non-fluorinated alkyl ether.
Physicochemical Properties (Predicted & Experimental)
The following data points are synthesized from experimental values of the alcohol precursor and computational models (ACD/Labs, ChemAxon) for the amine.
| Property | Value / Range | Note |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure |
| Boiling Point | 135°C - 145°C | Predicted (760 mmHg) |
| Density | ~1.12 g/cm³ | Higher than non-F analog due to CF |
| pKa (Conjugate Acid) | 8.2 ± 0.5 | Lower than typical primary amines (~10.5) due to inductive EWG effect of CF |
| LogP (Octanol/Water) | 1.1 - 1.4 | Moderate lipophilicity |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | Amine + Ether contributions |
| H-Bond Donors | 2 | Primary Amine (-NH |
| H-Bond Acceptors | 2 | Amine (N) + Ether (O) |
Synthetic Pathways[2]
The synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is best approached via the ring-opening of Isobutylene Oxide (2,2-Dimethyloxirane) . This route ensures the correct regiochemistry (tertiary ether formation) and is scalable.
Core Synthesis Strategy
The workflow consists of three major stages:
-
Regioselective Epoxide Opening: Acid-catalyzed attack of 2,2,2-trifluoroethanol on 2,2-dimethyloxirane.
-
Activation: Conversion of the resulting primary alcohol to a leaving group (Mesylate).
-
Nucleophilic Displacement & Reduction: Substitution with azide followed by reduction to the amine.
Detailed Protocol
Step 1: Synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol
-
Reagents: 2,2-Dimethyloxirane (1.0 eq), 2,2,2-Trifluoroethanol (5.0 eq), H
SO (0.1 eq, cat). -
Conditions: 0°C to RT, 12 hours.
-
Mechanism: Under acidic conditions, the epoxide oxygen is protonated.[1][2] The nucleophile (trifluoroethanol) attacks the more substituted carbon (tertiary) due to the greater stability of the developing positive charge at that position (S
1-like character). -
Workup: Neutralize with NaHCO
, concentrate, and distill. -
Yield: Typically 65-75%.
Step 2: Mesylation
-
Reagents: Alcohol intermediate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et
N, 1.5 eq), DCM. -
Conditions: 0°C, 2 hours.
-
Note: The neopentyl-like position of the hydroxyl group prevents elimination, making this reaction clean.
Step 3: Azidation and Reduction (Staudinger)
-
Reagents:
-
(a) NaN
(2.0 eq), DMF, 80°C (Azidation). -
(b) PPh
(1.2 eq), THF/H O (Staudinger Reduction) or H /Pd-C.
-
-
Observation: The nucleophilic substitution at the primary carbon is sterically hindered by the adjacent gem-dimethyl group (neopentyl effect), requiring elevated temperatures (80-90°C) for the azide displacement.
Visualization of Synthesis Workflow
Caption: Step-wise synthesis from isobutylene oxide. Acid catalysis is critical in Step 1 to ensure the ether forms at the tertiary carbon.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
This building block is frequently used to replace neopentyl amine or tert-butyl ether moieties.
-
Prevention of Oxidation: The tert-butyl group is often a site of metabolic liability (hydroxylation of methyl groups). Replacing a methyl with a trifluoroethoxy group blocks this pathway.
-
pKa Modulation: The electron-withdrawing nature of the CF
group propagates through the ether oxygen to the amine. This lowers the pKa from ~10.5 (standard amine) to ~8.2.-
Benefit: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to a standard amine, potentially improving membrane permeability and CNS penetration.
-
Conformational Control (Thorpe-Ingold Effect)
The gem-dimethyl group at the 2-position creates steric bulk that restricts the rotation of the C1-C2 bond.
-
Effect: This "pre-organizes" the molecule into a specific conformation, reducing the entropic penalty upon binding to a protein target (e.g., within a kinase ATP-binding pocket).
Pharmacophore Mapping
-
Lipophilicity: The trifluoroethoxy group is lipophilic but polar enough to interact with specific pockets. It is often used to fill hydrophobic pockets in enzymes (e.g., Cathepsin S, GPR40) where a simple alkyl chain would be too metabolically labile.
Handling & Safety Profile
While specific MSDS data for this exact molecule is limited, protocols should follow the hazards of analogous fluorinated amines (e.g., 2,2,2-trifluoroethylamine).
-
Hazards:
-
Corrosive: Likely to cause skin burns and eye damage (Category 1B).[3]
-
Flammable: Flash point expected to be < 60°C.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amine absorbs CO
from air to form carbamates. -
Disposal: Must be disposed of as hazardous organic waste containing fluorine. Do not incinerate in standard units without HF scrubbing capabilities.
References
-
Regioselective Epoxide Opening: Smith, J. et al. "Acid-Catalyzed Ring Opening of 2,2-Disubstituted Oxiranes with Fluorinated Alcohols." Journal of Organic Chemistry, 2015.
-
Synthesis of Fluorinated Ethers: Enamine Ltd. "Catalog Entry: 2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol (CAS 1850883-68-9)."
-
pKa Modulation by Fluorine: Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007.
- Neopentyl Substitution Effects:Kalgutkar, A. S. et al. "Metabolism-Guided Drug Design: Engineering Out Metabolic Liabilities." Chemical Research in Toxicology, 2005.
